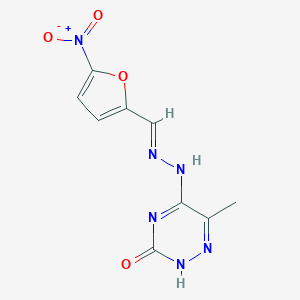
N~1~,N~5~-diethyl-N~1~,N~5~-diphenyl-1,5-naphthalenedisulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~5~-diethyl-N~1~,N~5~-diphenyl-1,5-naphthalenedisulfonamide, commonly known as DNDS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DNDS is a sulfonamide derivative that has been synthesized through various methods and has been extensively studied for its potential applications in various fields.
科学的研究の応用
DNDS has been extensively studied for its potential applications in various fields, including biomedical research, materials science, and environmental science. In biomedical research, DNDS has been investigated for its potential as an anticancer agent. Studies have shown that DNDS inhibits the growth of cancer cells by disrupting the microtubule network, which is essential for cell division. DNDS has also been studied for its potential as an anti-inflammatory agent. In materials science, DNDS has been investigated for its ability to form self-assembled monolayers on various surfaces, which can be used for the development of sensors and electronic devices. In environmental science, DNDS has been studied for its potential as a water-soluble fluorescent dye for the detection of pollutants in water.
作用機序
The mechanism of action of DNDS is not fully understood. However, studies have shown that DNDS inhibits the growth of cancer cells by disrupting the microtubule network. DNDS binds to tubulin, a protein that is essential for the formation of microtubules, and prevents the polymerization of tubulin into microtubules. This disrupts the microtubule network, which is essential for cell division, and ultimately leads to cell death.
Biochemical and Physiological Effects
DNDS has been shown to have both biochemical and physiological effects. In vitro studies have shown that DNDS inhibits the growth of cancer cells by disrupting the microtubule network. DNDS has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, DNDS has been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of using DNDS in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for the development of anticancer drugs. DNDS also has the advantage of being water-soluble, which makes it easy to work with in lab experiments. However, one of the limitations of using DNDS in lab experiments is its potential toxicity. Studies have shown that high concentrations of DNDS can be toxic to cells and may cause cell death.
将来の方向性
There are several future directions for the study of DNDS. One potential direction is the development of DNDS-based anticancer drugs. Studies have shown that DNDS inhibits the growth of cancer cells, making it a potential candidate for the development of anticancer drugs. Another potential direction is the development of DNDS-based sensors and electronic devices. DNDS has been shown to form self-assembled monolayers on various surfaces, which can be used for the development of sensors and electronic devices. Finally, the potential environmental applications of DNDS, such as its use as a water-soluble fluorescent dye for the detection of pollutants in water, could be further explored.
Conclusion
In conclusion, N~1~,N~5~-diethyl-N~1~,N~5~-diphenyl-1,5-naphthalenedisulfonamide, or DNDS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DNDS has been synthesized through various methods and has been extensively studied for its potential applications in various fields, including biomedical research, materials science, and environmental science. DNDS inhibits the growth of cancer cells by disrupting the microtubule network and has anti-inflammatory and antioxidant properties. DNDS has the potential to be used in the development of anticancer drugs, sensors, and electronic devices. Further research is needed to fully understand the mechanism of action of DNDS and its potential applications in various fields.
合成法
DNDS can be synthesized through various methods, including the reaction of 1,5-naphthalenedisulfonic acid with diethylamine and diphenylamine. The reaction takes place in the presence of a catalyst, such as sulfuric acid, and yields DNDS as a white crystalline solid. Other methods of synthesis include the reaction of 1,5-naphthalenedisulfonic acid with ethylamine and phenylamine or with diethylamine and aniline.
特性
分子式 |
C26H26N2O4S2 |
|---|---|
分子量 |
494.6 g/mol |
IUPAC名 |
1-N,5-N-diethyl-1-N,5-N-diphenylnaphthalene-1,5-disulfonamide |
InChI |
InChI=1S/C26H26N2O4S2/c1-3-27(21-13-7-5-8-14-21)33(29,30)25-19-11-18-24-23(25)17-12-20-26(24)34(31,32)28(4-2)22-15-9-6-10-16-22/h5-20H,3-4H2,1-2H3 |
InChIキー |
OGABIIFTHJAYOY-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)N(CC)C4=CC=CC=C4 |
正規SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)N(CC)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Isopropyl [5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B241178.png)
![isopropyl [5-(1-hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B241179.png)
![Propyl [5-(4-tert-butylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B241180.png)

![(5-{[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B241185.png)
![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-hexyl-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B241187.png)
![2-[(5Z)-5-[(3,5-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B241189.png)
![Methyl 3-[({2-(2-furyl)-2-[(4-methylphenyl)sulfonyl]ethyl}amino)sulfonyl]propanoate](/img/structure/B241191.png)
![Methyl [(5-{[(tert-butoxycarbonyl)amino]methyl}-1,3,4-oxadiazol-2-yl)thio]acetate](/img/structure/B241195.png)
![5-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-2H-1,2,4-triazin-3-one](/img/structure/B241209.png)
![5-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1,2,4-triazin-3(2H)-one](/img/structure/B241211.png)

![isobutyl [(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate](/img/structure/B241216.png)
